molecular formula C12H12F3N3O2S B2376719 ethyl 4-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylate CAS No. 956393-95-6

ethyl 4-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylate

Cat. No.: B2376719
CAS No.: 956393-95-6
M. Wt: 319.3
InChI Key: NBTBGURAJZPDQB-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylate (CAS: 956393-95-6) is a heterocyclic compound featuring a thiazole core substituted with a pyrazole moiety and an ethyl carboxylate group. Its molecular formula is C₁₂H₁₂F₃N₃O₂S, with a molecular weight of 319.31 g/mol . The thiazole ring (a five-membered ring containing nitrogen and sulfur) is functionalized at position 2 with a 3-methyl-5-(trifluoromethyl)pyrazole group, while position 5 carries a methyl group and an ethyl ester. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making the compound of interest in medicinal and agrochemical research .

Properties

IUPAC Name

ethyl 4-methyl-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O2S/c1-4-20-10(19)9-7(3)16-11(21-9)18-8(12(13,14)15)5-6(2)17-18/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTBGURAJZPDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(=CC(=N2)C)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anticonvulsant, and antimicrobial activities, along with structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₀H₈F₃N₃O₂S
Molecular Weight293.28 g/mol
CAS Number299405-24-6

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. This compound exhibits promising cytotoxic effects against various cancer cell lines.

Research Findings

  • Cytotoxicity : The compound has shown IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity. For instance, compounds derived from thiazole structures typically exhibit IC50 values less than those of standard chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation. SAR studies suggest that the presence of electron-donating groups enhances activity, as observed in related thiazole compounds .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. This compound has been evaluated in animal models for seizure activity.

Case Studies

  • Animal Studies : In a study involving PTZ-induced seizures, compounds structurally similar to ethyl 4-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole exhibited significant protection against seizures, with some achieving 100% efficacy in preventing tonic-clonic seizures .
  • SAR Analysis : The presence of specific substituents on the thiazole ring has been correlated with increased anticonvulsant activity, highlighting the importance of molecular modifications in enhancing therapeutic efficacy .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Thiazole derivatives are known for their broad-spectrum antimicrobial properties.

Findings

  • In Vitro Studies : this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Mechanism : The antimicrobial action is believed to stem from disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of the target compound include derivatives with variations in the substituents on the thiazole and pyrazole rings. Below is a comparative analysis:

Compound Name Substituents (Thiazole Position 2) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
Ethyl 4-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylate 3-methyl-5-(trifluoromethyl)pyrazole C₁₂H₁₂F₃N₃O₂S 319.31 956393-95-6 High lipophilicity (CF₃ group)
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-(trifluoromethyl)phenyl C₁₄H₁₂F₃NO₂S 315.31 175277-03-9 mp 87–89°C; aromatic substitution
Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate Pyrrole C₁₁H₁₂N₂O₂S 236.29 - Lower molecular weight; no CF₃
Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Ethylamino and CF₃ at position 4 C₁₀H₁₂F₃N₂O₂S 296.28 937597-94-9 Amino substitution; altered reactivity

Structural Insights :

  • Pyrazole vs.
  • Trifluoromethyl Positioning: In the target compound, the CF₃ group is on the pyrazole ring, whereas in ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate, CF₃ is directly on the thiazole, altering electronic effects .
Physicochemical Properties
  • Lipophilicity: The CF₃ group in the target compound increases logP compared to non-fluorinated analogues, enhancing membrane permeability .
  • Melting Points : The phenyl-substituted analogue (CAS 175277-03-9) has a defined melting point (87–89°C), while data for the target compound are unavailable .
  • Synthetic Yields : Related pyrazole-thiazole hybrids, such as ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetate, are synthesized in ~80% yield under mild conditions, suggesting efficient routes for the target compound’s preparation .
Functional Comparisons
  • Crystallography : Derivatives like N,N’-(disulfanediylbis(ethane-2,1-diyl))bis(2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)thiazole-4-carboxamide) (Di-S83) highlight the role of hydrogen bonding in stabilizing supramolecular assemblies, a property likely shared by the target compound .
Isomerism and Functional Group Impact

lists two distinct compounds with identical molecular formulas (C₁₂H₁₂F₃N₃O₂S) but different structures:

The target compound (thiazole-pyrazole hybrid).

Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate (CAS 1820735-19-0). This structural isomerism demonstrates how functional group placement drastically alters physicochemical and biological behavior .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of ethyl 4-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylate?

  • Methodological Answer : The synthesis involves multi-step reactions starting with 3-methyl-5-(trifluoromethyl)-1H-pyrazole and thiazole derivatives. Key steps include forming the thiazolyl-pyrazole intermediate under reflux conditions with catalysts like K2_2CO3_3 in DMF . To improve yield:

  • Use stoichiometric ratios of 1:1.2 (pyrazole:thiazole derivative) to minimize side reactions.
  • Monitor reaction progress via TLC and purify intermediates via column chromatography to enhance purity before proceeding to subsequent steps .
    • Common Pitfalls : Low yields often result from incomplete substitution at the thiazole C-2 position due to steric hindrance from the trifluoromethyl group .

Q. What are the standard analytical techniques for characterizing this compound’s structural integrity?

  • Methodological Answer : Employ a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns on the pyrazole and thiazole rings .
  • FT-IR : Identify ester carbonyl (C=O) stretching at ~1700 cm1^{-1} and thiazole C=N vibrations near 1600 cm1^{-1} .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the trifluoromethyl group .

Q. How can researchers assess the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by:

  • Dissolving the compound in buffered solutions (pH 3–9) and monitoring degradation via HPLC over 72 hours .
  • Focus on ester hydrolysis under alkaline conditions (pH >8), which may require stabilizing agents like antioxidants .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity in novel reactions?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model:

  • Electron density distribution, particularly at the thiazole C-5 carboxylate and pyrazole N-1 positions, to predict nucleophilic/electrophilic sites .
  • Transition states for potential cycloaddition or cross-coupling reactions, leveraging software like Gaussian or ORCA .
    • Validation : Compare computational predictions with experimental kinetic data from small-scale reactions .

Q. How can structural analogs be designed to enhance bioactivity while maintaining solubility?

  • Methodological Answer : Perform SAR studies by:

  • Replacing the ethyl ester with methyl or tert-butyl esters to alter lipophilicity .
  • Introducing electron-withdrawing groups (e.g., nitro) at the pyrazole C-3 position to modulate electron density and binding affinity .
    • Validation : Test analogs in vitro for solubility (via shake-flask method) and bioactivity (e.g., enzyme inhibition assays) .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

  • Methodological Answer : Address discrepancies by:

  • Standardizing assay protocols (e.g., consistent cell lines, incubation times) to minimize variability .
  • Conducting molecular docking studies to verify target binding modes, particularly for thiazole-linked enzymes like cyclooxygenase-2 .
    • Case Study : Conflicting IC50_{50} values may arise from differences in compound purity (>95% required for reliable data) .

Q. How can regioselectivity challenges in heterocyclic substitutions be mitigated?

  • Methodological Answer : Optimize reaction conditions to favor substitution at the thiazole C-2 position:

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
  • Employ directing groups (e.g., amino or chloro) at the thiazole C-4 position to guide electrophilic attacks .
    • Supporting Data : X-ray crystallography of intermediates can confirm regiochemical outcomes .

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